A Technical Guide to 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine: Synthesis, Properties, and Therapeutic Potential
A Technical Guide to 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction and Core Concepts
The landscape of modern medicinal chemistry is increasingly focused on the development of hybrid molecules that incorporate multiple pharmacophores to achieve enhanced efficacy, novel mechanisms of action, and improved safety profiles. Within this paradigm, pyridine-triazole hybrids have emerged as a particularly promising class of compounds. The pyridine ring, a cornerstone of numerous pharmaceuticals, offers a versatile scaffold for structural modification, while the 1,2,4-triazole moiety is a well-established bioisostere for amides and esters, known for its ability to engage in hydrogen bonding and its metabolic stability.[1]
This technical guide focuses on 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine , a specific exemplar of this chemical class. While a dedicated CAS Number for this exact isomer is not publicly cataloged, its structural analogue, 3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine, is identified by CAS Number 1228014-23-0 .[2] This guide will provide a comprehensive overview of the synthesis, characterization, and potential applications of the target compound, drawing upon established methodologies for related structures. The strategic placement of the bromo, methyl, and triazolyl groups on the pyridine core creates a unique electronic and steric profile, making it a molecule of significant interest for probing biological systems, particularly in the fields of oncology and infectious diseases.[3][4][5]
Physicochemical and Structural Properties
The precise experimental data for the target compound is not available; however, its properties can be reliably predicted based on its constituent parts and data from closely related analogues. These properties are crucial for designing experimental conditions, predicting bioavailability, and understanding its interaction with biological targets.
| Property | Predicted Value / Information | Rationale & Significance |
| CAS Number | Not Assigned (Analogue: 1228014-23-0)[2] | The specific isomer 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine is not commercially cataloged. Researchers must rely on custom synthesis. |
| Molecular Formula | C₈H₇BrN₄ | Derived from structural composition. |
| Molecular Weight | 239.08 g/mol | Essential for all stoichiometric calculations in synthesis and assays. |
| Appearance | Predicted to be an off-white to pale yellow solid. | Based on typical physical state of similar aromatic heterocyclic compounds.[6] |
| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, Methanol. | The aromatic structure suggests poor aqueous solubility, while polarity from nitrogen atoms allows dissolution in organic solvents. DMSO is the preferred solvent for in vitro biological screening.[7] |
| XLogP3 | ~1.5 - 2.5 | An estimated value indicating moderate lipophilicity, suggesting potential for good cell membrane permeability, a key drug-like property.[8] |
| Hydrogen Bond Donors | 0 | The 4-yl substituted 4H-1,2,4-triazole has no N-H bonds available for donation. |
| Hydrogen Bond Acceptors | 4 | The nitrogen atoms in the pyridine and triazole rings can act as hydrogen bond acceptors, which is critical for receptor-ligand interactions.[1] |
Synthesis and Characterization
The synthesis of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine is not explicitly described in the literature, but a robust and logical synthetic pathway can be designed based on established heterocyclic chemistry principles. The proposed multi-step synthesis leverages commercially available starting materials and reliable, high-yielding reactions.
Proposed Synthetic Pathway
The synthesis is envisioned as a two-stage process: first, the construction of a key intermediate, 6-hydrazinyl-3-bromo-2-methylpyridine, followed by the cyclization to form the 1,2,4-triazole ring.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
Causality Behind Choices: This protocol is designed for robustness and purity. The Sandmeyer reaction is a classic, reliable method for converting an amino group on an aromatic ring into a halide.[9] The subsequent nucleophilic substitution with hydrazine hydrate is generally efficient for activated pyridines. The final cyclization with N,N-dimethylformamide dimethyl acetal (DMFDMA) is a standard method for forming a 4-substituted-4H-1,2,4-triazole ring from a hydrazine precursor.
Step 1: Synthesis of 3-Bromo-6-chloro-2-methylpyridine
-
Setup: To a stirred solution of 2-amino-3-bromo-6-methylpyridine (1.0 eq) in concentrated HCl at 0°C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.
-
Reaction: Stir the resulting diazonium salt solution for 30 minutes at 0°C. In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.
-
Addition: Slowly add the diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.
-
Workup: After the addition is complete, warm the mixture to room temperature and stir for 2 hours. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).
Step 2: Synthesis of 6-Hydrazinyl-3-bromo-2-methylpyridine (Intermediate)
-
Setup: Dissolve the purified 3-bromo-6-chloro-2-methylpyridine (1.0 eq) in ethanol in a round-bottom flask.
-
Reaction: Add hydrazine hydrate (3.0 eq) and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Add water to the residue and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude hydrazine intermediate, which can often be used in the next step without further purification.
Step 3: Synthesis of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine (Final Product)
-
Setup: To a solution of the crude 6-hydrazinyl-3-bromo-2-methylpyridine (1.0 eq) in glacial acetic acid, add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.5 eq).
-
Reaction: Heat the mixture to 100-110°C for 3-5 hours. The cyclization reaction forms the thermodynamically stable triazole ring.
-
Workup and Purification: Cool the reaction mixture and pour it into ice-cold water. Neutralize with a saturated solution of sodium bicarbonate. The product will often precipitate and can be collected by filtration. Alternatively, extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Final Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to obtain the final product as a solid.
Structural Characterization
To ensure the identity and purity of the synthesized compound, a comprehensive spectroscopic analysis is required. This self-validating process is critical for the reliability of any subsequent biological data.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the methyl protons (a singlet around 2.5 ppm), and aromatic protons on the pyridine and triazole rings. The chemical shifts of the pyridine protons are influenced by the electronic effects of the substituents.[10][11]
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Will confirm the carbon skeleton of the molecule, with characteristic shifts for the methyl carbon, and the sp²-hybridized carbons of the pyridine and triazole rings.[12]
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₈H₇BrN₄).
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Will show characteristic absorption bands for C-H, C=N, and C=C bonds within the aromatic systems.
Biological Significance and Potential Mechanism of Action
The pyridine-triazole scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives reported to possess potent anticancer and antimicrobial activities.[3][4][13]
Anticancer Potential
Hybrid molecules containing 1,2,4-triazole and pyridine rings are frequently investigated as anticancer agents.[5][14] Their mechanism of action can be diverse, but often involves the inhibition of key enzymes essential for cancer cell proliferation and survival.
-
Kinase Inhibition: Many pyridine derivatives are known to be kinase inhibitors. The nitrogen atoms in the heterocyclic rings can act as hinge-binding motifs in the ATP-binding pocket of various kinases.
-
Topoisomerase Inhibition: Some heterocyclic compounds can intercalate with DNA or inhibit enzymes like topoisomerase, which are crucial for managing DNA topology during replication. This leads to DNA damage and apoptosis in rapidly dividing cancer cells.
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain heterocyclic scaffolds can bind to tubulin, preventing its polymerization into microtubules and arresting the cell cycle.
Based on the activity of related compounds, a plausible mechanism of action for 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine could involve the inhibition of a critical cellular enzyme, leading to cell cycle arrest and apoptosis.
Caption: Conceptual mechanism of action for a pyridine-triazole anticancer agent.
Key Experimental Workflow: In Vitro Cytotoxicity Assessment
A primary step in evaluating a new compound's anticancer potential is to determine its cytotoxicity against a panel of cancer cell lines. The MTT assay is a standard, reliable colorimetric method for this purpose.[15]
Protocol: MTT Cell Viability Assay
Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[16]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of the title compound in DMSO (e.g., 10 mM). Perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with medium and DMSO only (vehicle control) and untreated cells (negative control).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
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